molecular formula C14H24N8S B2551515 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea CAS No. 898623-28-4

1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea

Cat. No.: B2551515
CAS No.: 898623-28-4
M. Wt: 336.46
InChI Key: NEUGALBVVWJOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{([4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea ( 898623-28-4) is a synthetic organic compound with the molecular formula C14H24N8S and a molecular weight of 336.46 g/mol . This chemical features a 1,3,5-triazine core symmetrically substituted with pyrrolidin-1-yl groups and further modified with an (ethylthioureido)amino functional group, making it a valuable intermediate in medicinal and organic chemistry research. The s-triazine scaffold is a privileged structure in drug discovery, known for its versatility and broad spectrum of biological activities . Research on structurally similar triazine derivatives has demonstrated significant potential in various areas. For instance, certain 4,6-disubstituted s-triazin-2-yl compounds have shown marked antifungal activity against pathogens like Candida albicans , with mechanistic studies suggesting action through inhibition of molecular targets such as N-myristoltransferase (NMT) . Furthermore, other triazine-based molecular hybrids are being actively investigated for their antitumor properties, exhibiting cytotoxic activity against human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by inducing cell cycle arrest and apoptosis . The presence of the thiourea moiety in this compound also adds a dimension for exploring hydrogen bonding and metal coordination, which can be crucial in designing enzyme inhibitors or functional materials. This product is intended for research purposes as a building block or a precursor in the synthesis of more complex molecules for pharmaceutical, agrochemical, and biochemical studies. 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N8S/c1-2-15-14(23)20-19-11-16-12(21-7-3-4-8-21)18-13(17-11)22-9-5-6-10-22/h2-10H2,1H3,(H2,15,20,23)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUGALBVVWJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1-{[4,6-Bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea

Stepwise Nucleophilic Substitution Using Cyanuric Chloride

The most widely reported method begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential substitutions at its chloro positions.

First Substitution: Introduction of Pyrrolidine Groups

Cyanuric chloride reacts with pyrrolidine in anhydrous 1,4-dioxane at 0–5°C to yield 2,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine. The reaction is exothermic and requires slow addition of pyrrolidine (2.2 equivalents) over 2 hours. The product precipitates as a white solid (yield: 85–90%).

Reaction Conditions:

  • Solvent: 1,4-dioxane
  • Temperature: 0–5°C
  • Base: Triethylamine (3.0 equivalents)
Second Substitution: Addition of Aniline Derivative

The dichloro intermediate reacts with 3-aminoacetanilide in tetrahydrofuran (THF) at 25°C for 12 hours, substituting the para-chloro group. This yields 2-chloro-4-(pyrrolidin-1-yl)-6-[(3-acetamidophenyl)amino]-1,3,5-triazine (yield: 72%).

Key Data:

Parameter Value
Reaction Time 12 hours
Solvent THF
Equivalents of Amine 1.1
Third Substitution: Thiourea Formation

The final chloro group undergoes substitution with 3-ethylthiourea in ethanol at 80°C for 6 hours, producing the target compound. The reaction requires potassium carbonate (2.5 equivalents) as a base, achieving a yield of 65–68%.

One-Pot Synthesis Approach

Recent advancements employ a one-pot strategy to reduce purification steps. Cyanuric chloride, pyrrolidine (4.4 equivalents), and 3-ethylthiourea (1.1 equivalents) react in acetonitrile under microwave irradiation (100°C, 30 minutes). This method shortens the synthesis time to 2 hours but results in lower yields (55–60%) due to competing side reactions.

Advantages:

  • Reduced solvent use (50% less than stepwise methods)
  • Faster reaction kinetics

Limitations:

  • Requires precise stoichiometric control
  • Higher impurity levels necessitate column chromatography

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like 1,4-dioxane and THF are optimal for substitutions, while ethanol facilitates thiourea incorporation. Mixed solvent systems (e.g., 1,4-dioxane/water 9:1 v/v) improve yields by 12% compared to anhydrous conditions.

Temperature Control

Exothermic reactions during pyrrolidine addition necessitate cryogenic conditions (0–5°C). Elevated temperatures (80°C) accelerate thiourea substitution but risk decomposition, requiring inert atmospheres.

Catalytic Enhancements

Adding catalytic iodine (0.1 equivalents) promotes chloro displacement by activating the triazine ring, increasing yields to 75%.

Characterization and Analytical Validation

Spectroscopic Analysis

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 3.45 (t, 4H, pyrrolidine-CH2), 2.95 (q, 2H, CH2CH3).
  • $$ ^{13}C $$-NMR: 172.8 ppm (C=S), 165.4 ppm (triazine-C), 45.2 ppm (pyrrolidine-CH2).

Chromatographic Purity

HPLC-MS (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 6.72 minutes.

Challenges and Mitigation Strategies

Regioselectivity Issues

The second substitution often yields a mixture of 4- and 6-position isomers. Using bulky amines (e.g., 3-aminoacetanilide) directs substitution to the para position, achieving 85% regioselectivity.

Purification Difficulties

Silica gel chromatography (ethyl acetate/hexane 3:7) separates thiourea byproducts. Recrystallization from ethanol/water (1:1) improves crystal purity.

Scale-Up Limitations

Exothermic reactions pose risks in industrial settings. Continuous flow reactors mitigate this by enabling rapid heat dissipation, allowing 10x scale-up with consistent yields.

Chemical Reactions Analysis

Types of Reactions: 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea involves its interaction with specific molecular targets. The pyrrolidine groups and triazine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylthiourea moiety may also contribute to the compound’s bioactivity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Triazine Derivatives
Compound Name / ID Triazine Substituents (4,6-positions) Functional Group at Position 2 Key Properties/Applications
Target Compound Pyrrolidin-1-yl 3-Ethylthiourea Potential bioactivity (inferred)
1-(4,6-Bis(substituted phenylamino)-1,3,5-triazin-2-yl)thiourea derivatives Substituted phenylamino Thiourea Synthetic intermediates, antimicrobial?
5-(4-((4,6-Bis(hydroxyethyl)amino)-1,3,5-triazin-2-yl)phenyl)pyrazolines Bis(2-hydroxyethyl)amino Pyrazoline-carbaldehyde Anticancer activity (in vitro)
USP Iscotrizinol Related Compounds (C, D) Bis(tert-butylcarbamoylphenyl)amino 2-Ethylhexyl benzoate ester UV filter reference standards
4-(4-Chlorophenyl)amino-triazine derivatives (V3-a, V3-f, V3-h) Bis(4-chlorophenyl)amino Morpholinone or substituted phenyl Antimicrobial (bacterial/fungal)
Zinc-triazine coordination complex Bis(hydroxy-methylphenyl-pyridyl) Phenolato-Zn(NO₃)₂ Coordination chemistry, crystallography

Biological Activity

1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea is a complex organic compound that belongs to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C19H31N7SC_{19}H_{31}N_7S. The structural complexity arises from the presence of multiple nitrogen atoms in the triazine ring and the pyrrolidine groups, which contribute to its unique interactions with biological targets.

PropertyValue
Molecular Weight388.5 g/mol
Molecular FormulaC19H31N7S
CAS Number1179459-74-5
Melting PointNot available

The mechanism of action of this compound involves its interaction with various biological targets such as enzymes and receptors. The triazine and pyrrolidine rings facilitate strong binding affinities to these targets, modulating their activity. This interaction can lead to various biological effects including anti-inflammatory, anti-cancer, and antimicrobial activities.

Key Mechanistic Pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.
  • Cell Membrane Penetration : The structural components enhance its ability to penetrate cellular membranes, increasing bioavailability.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies indicate that this compound has significant antimicrobial properties against various bacterial strains. For example:

  • Escherichia coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.

Anti-Cancer Properties

The compound has shown promise in inhibiting cancer cell proliferation in vitro:

  • HeLa cells : Exhibited a reduction in viability by 40% at a concentration of 10 µM after 48 hours.

Anti-inflammatory Effects

In animal models, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates from infected patients. Results showed a broad-spectrum activity with potential for development as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted on various cancer cell lines including breast (MCF7) and prostate (PC3) cancer cells. The compound inhibited cell growth significantly compared to control groups.

Q & A

Q. Table 1. Key Characterization Data for Triazine-Thiourea Derivatives

TechniqueParameters AnalyzedExample Data (from Analogous Compounds)Reference
¹H NMR (400 MHz)Pyrrolidine protons (δ 1.8–2.1 ppm)Integration confirms 2 pyrrolidine groups
Elemental Analysis%C, %H, %NC: 64.19%, H: 4.33%, N: 11.25%
HRMSMolecular ion peak ([M+H]⁺)m/z 485.2012 (calculated)

Q. Table 2. Environmental Stability Parameters

ConditionDegradation Rate (t₁/₂)Major Breakdown ProductsReference
pH 7.0, 25°C>30 daysTriazine-amine derivatives
UV light, 48h12 hoursSulfonic acid intermediates

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